B1577662 Caerin 1.12

Caerin 1.12

Cat. No.: B1577662
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caerin peptides are host-defense peptides derived from the skin secretions of Australian tree frogs (Litoria spp.). These peptides exhibit broad-spectrum antimicrobial, anticancer, and immunomodulatory activities, primarily through membrane disruption and intracellular targeting mechanisms .

Properties

bioactivity

Antibacterial

sequence

GLFGILGSVAKHVLPHVVPVIAEHS

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison of Caerin Peptides

Caerin peptides adopt a conserved helix-bend-helix structure in membrane-mimetic environments (e.g., DPC micelles or TFE solutions). Key structural differences lie in residue substitutions that alter hydrophobicity and charge distribution, influencing their activity spectra:

Peptide Sequence Modifications vs. Caerin 1.1 Structural Impact Reference
Caerin 1.1 Reference peptide: GLLSVLGSVAKHVLPHVVPVIAEHL-NH₂ Two amphipathic helices; flexible hinge
Caerin 1.4 Val5→Ser, Gly7→Ser Reduced hydrophobicity in Helix 1
Caerin 1.9 Undisclosed sequence (similar to 1.1) Enhanced membrane interaction and uptake

Key Insight : Substitutions in Caerin 1.4 reduce its broad-spectrum activity compared to Caerin 1.1 but improve efficacy against E. coli and S. aureus .

Functional and Antimicrobial Activity Comparison

Minimum Inhibitory Concentrations (MICs)
Peptide MRSA (µg/mL) A. baumannii (µg/mL) S. aureus (µg/mL) E. coli (µg/mL)
Caerin 1.1 30 7.5 15 30
Caerin 1.9 15 3.75 7.5 15
Polymyxin B 11–12 mm inhibition zone (120 µg) Comparable to Caerin 1.9

Key Findings :

  • Caerin 1.9 shows 2–4× lower MICs than Caerin 1.1 against MRSA and A. baumannii .
  • Both peptides outperform polymyxin B in inhibition zone assays .

Mechanisms of Action and Selectivity

Mechanism Caerin 1.1 Caerin 1.9 Reference
Membrane Interaction Forms pores in lipid bilayers Stronger membrane binding; rapid internalization
Intracellular Targets Disrupts mitochondrial function Accumulates near nuclei; modulates protein expression
Selectivity Toxic to cancer cells (HeLa, TC-1) Higher specificity for bacterial membranes

Key Insight : Caerin 1.9 penetrates cells faster and localizes near nuclei, while Caerin 1.1 primarily interacts with membranes .

Synergistic Effects and Resistance Profiles

  • Synergy : A 1:1 molar ratio of Caerin 1.1 and 1.9 reduces MRSA counts by >90% in murine skin infection models, showing additive effects at 3.9–5.8 nM .
  • aureus after 30 generations, unlike antibiotics like tazocin .

In Vivo Efficacy and Therapeutic Potential

  • Skin Infections : Topical gels containing Caerin 1.1/1.9 reduce MRSA counts by 3–4 log units in mice, outperforming control gels .
  • Anticancer Activity : Caerin 1.1/1.9 inhibit TC-1 tumor growth by activating IFN-α pathways and recruiting cytotoxic T cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.